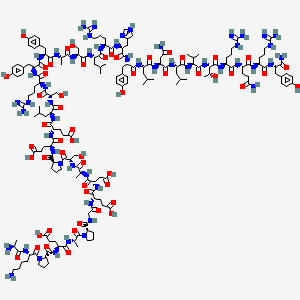

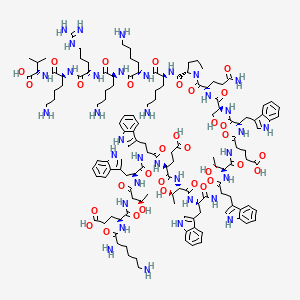

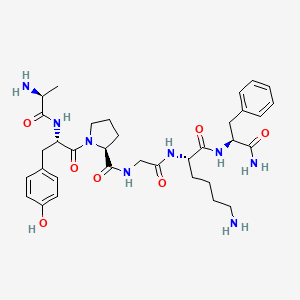

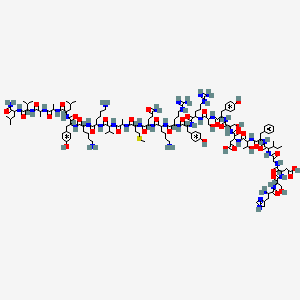

H-Tyr-Phe-Asn-Lys-Pro-Thr-Gly-Tyr-Gly-Ser-Ser-Ser-Arg-Arg-Ala-Pro-Gln-Thr-OH

Vue d'ensemble

Description

IGF-I (24-41), également connu sous le nom de Facteur de croissance analogue à l'insuline I (24-41), est un fragment peptidique du Facteur de croissance analogue à l'insuline I de plus grande taille. Ce composé est constitué des acides aminés 24 à 41 de la protéine IGF-I complète, qui est une hormone polypeptidique de 70 acides aminés. L'IGF-I joue un rôle crucial dans la croissance et le développement, agissant comme un facteur trophique pour les neurones et les cellules gliales. Il est connu pour ses actions anaboliques, antioxydantes, anti-inflammatoires et cytoprotectrices .

Applications De Recherche Scientifique

IGF-I (24-41) has a wide range of scientific research applications:

Chemistry: Used in studies of peptide synthesis and structure-activity relationships.

Biology: Investigated for its role in cell growth, differentiation, and survival.

Medicine: Explored for its potential therapeutic effects in conditions such as neurodegenerative diseases, muscle wasting, and wound healing.

Industry: Utilized in the development of peptide-based drugs and as a research tool in biotechnology.

Mécanisme D'action

Target of Action

The primary target of IGF-I (24-41) is the Insulin-like Growth Factor 1 Receptor (IGF1R) . This receptor is present on the surface of many cell types in many tissues . IGF-I (24-41) also interacts with the insulin receptor .

Mode of Action

IGF-I (24-41) exerts its effects via activation of the IGF1R . This interaction initiates intracellular signaling . The IGF1R is widely distributed, enabling IGF-I (24-41) to coordinate balanced growth among multiple tissues and organs . In contrast, autocrine/paracrine IGF-I can stimulate local, unbalanced growth independently of systemic growth hormone .

Biochemical Pathways

IGF-I (24-41) stimulates two major canonical pathways of signaling: the PI 3-kinase/Akt pathway, linked to most metabolic actions of these hormones, and the Ras/MAP kinase pathway, linked to regulation of cell and organismal growth and differentiation .

Pharmacokinetics

The pharmacokinetics of IGF-I (24-41) are complex and influenced by factors such as body weight . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties impact its bioavailability .

Result of Action

IGF-I (24-41) plays a key role in promoting cell growth and differentiation . It is part of a wide network of growth factors, receptors, and binding proteins involved in mediating cellular proliferation, differentiation, and apoptosis . It is also associated with muscle mass, strength development, and increases the proliferative capacity of muscle satellite cells .

Action Environment

The action, efficacy, and stability of IGF-I (24-41) can be influenced by various environmental factors. For instance, certain conditions such as pituitary tumors can cause the body to produce too much growth hormone, which can affect the levels and activity of IGF-I (24-41) . Additionally, safety data sheets for IGF-I (24-41) suggest that it should be handled with care to avoid accidental release or exposure .

Analyse Biochimique

Biochemical Properties

IGF-I (24-41) is partly responsible for systemic growth hormone (GH) activities although it possesses a wide number of own properties such as anabolic, antioxidant, anti-inflammatory, and cytoprotective actions . It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it interacts with the insulin-like growth factor 1 receptor (IGF-1R), which is a key endocrine mechanism regulating linear growth in children .

Cellular Effects

IGF-I (24-41) has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to stimulate glucose uptake into isolated rat adipocytes .

Molecular Mechanism

The molecular mechanism of IGF-I (24-41) involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The insulin-like growth factor (IGF) pathway comprises two activating ligands (IGF-I and IGF-II), two cell-surface receptors (IGF-IR and IGF-IIR), six IGF binding proteins (IGFBP), and nine IGFBP related proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of IGF-I (24-41) change over time. For instance, concentrations of insulin-like growth-factor 1 (IGF-I), the most frequently used PD marker of GH, increase in the beginning of daily GH treatment, but after a steady state on stable dose is reached, fluctuations during the 24 hours following the GH injections are negligible .

Dosage Effects in Animal Models

The effects of IGF-I (24-41) vary with different dosages in animal models. For example, increased animal but not plant protein intake has been associated with increased mortality in epidemiological studies in humans and with reduced lifespan in animal species .

Metabolic Pathways

IGF-I (24-41) is involved in several metabolic pathways. It interacts with enzymes or cofactors and can have effects on metabolic flux or metabolite levels . The insulin-like growth factor (IGF) pathway comprises two activating ligands (IGF-I and IGF-II), two cell-surface receptors (IGF-IR and IGF-IIR), six IGF binding proteins (IGFBP), and nine IGFBP related proteins .

Transport and Distribution

IGF-I (24-41) is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can have effects on its localization or accumulation . IGFBPs are mainly synthesized in the liver and can bind to IGFs and perform two different functions, inhibiting the IGFs or strengthening the interaction between IGFs and IGF receptors .

Subcellular Localization

The subcellular localization of IGF-I (24-41) and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles . For instance, IGF-1R can be internalized into the cytoplasm and also transported to the cell nuclei under the mediation of IGF-1 .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'IGF-I (24-41) implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend les étapes suivantes :

Chargement de la résine : Le premier acide aminé est attaché à une résine solide.

Déprotection : Le groupe protecteur de l'acide aminé est éliminé.

Couplage : Le prochain acide aminé, avec son groupe protecteur, est activé et couplé à la chaîne peptidique croissante.

Répétition : Les étapes 2 et 3 sont répétées jusqu'à ce que la séquence peptidique désirée soit obtenue.

Clivage : Le peptide complet est clivé de la résine et déprotégé pour obtenir le produit final.

Méthodes de production industrielle

La production industrielle de l'IGF-I (24-41) suit des principes similaires, mais à plus grande échelle. Les synthétiseurs peptidiques automatisés sont souvent utilisés pour augmenter l'efficacité et la constance. La purification du peptide synthétisé est généralement obtenue par chromatographie liquide haute performance (HPLC), garantissant une grande pureté et une grande qualité du produit final .

Analyse Des Réactions Chimiques

L'IGF-I (24-41) peut subir diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut se produire au niveau des résidus de méthionine, conduisant à la formation de sulfoxyde de méthionine.

Réduction : Les ponts disulfure à l'intérieur du peptide peuvent être réduits en thiols libres.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène ou autres agents oxydants.

Réduction : Dithiothréitol (DTT) ou autres agents réducteurs.

Substitution : Dérivés d'acides aminés avec des groupes protecteurs appropriés.

Principaux produits formés

Oxydation : Peptides contenant du sulfoxyde de méthionine.

Réduction : Peptides avec des groupes thiols libres.

Substitution : Peptides modifiés avec des séquences d'acides aminés modifiées.

Applications de la recherche scientifique

L'IGF-I (24-41) a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé dans les études de synthèse peptidique et de relations structure-activité.

Biologie : Investigé pour son rôle dans la croissance cellulaire, la différenciation et la survie.

Médecine : Exploré pour ses effets thérapeutiques potentiels dans des affections telles que les maladies neurodégénératives, la fonte musculaire et la cicatrisation des plaies.

Industrie : Utilisé dans le développement de médicaments à base de peptides et comme outil de recherche en biotechnologie.

Mécanisme d'action

L'IGF-I (24-41) exerce ses effets en se liant au récepteur de l'IGF-I, un récepteur de tyrosine kinase. Cette liaison active les voies de signalisation intracellulaires, notamment les voies de la phosphoinositide 3-kinase (PI3K) et de la protéine kinase activée par les mitogènes (MAPK). Ces voies favorisent la croissance, la survie et la différenciation cellulaires. En outre, l'IGF-I (24-41) peut moduler l'activité d'autres facteurs de croissance et cytokines, améliorant ainsi ses effets biologiques .

Comparaison Avec Des Composés Similaires

L'IGF-I (24-41) peut être comparé à d'autres fragments peptidiques et au Facteur de croissance analogue à l'insuline I de pleine longueur. Parmi les composés similaires, on peut citer :

IGF-I (1-21) : Un autre fragment peptidique présentant des activités biologiques différentes.

IGF-I (42-70) : Un fragment qui peut avoir des effets distincts par rapport à l'IGF-I (24-41).

IGF-I de pleine longueur : Le polypeptide complet de 70 acides aminés avec des fonctions biologiques plus larges.

Unicité

L'IGF-I (24-41) est unique en raison de sa séquence spécifique et des activités biologiques qu'il conserve. Il est particulièrement précieux dans la recherche axée sur la compréhension des relations structure-activité de l'IGF-I et de ses fragments .

Propriétés

IUPAC Name |

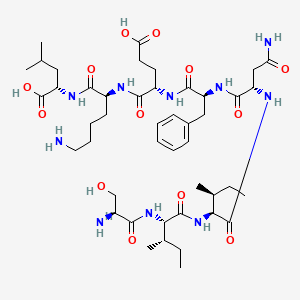

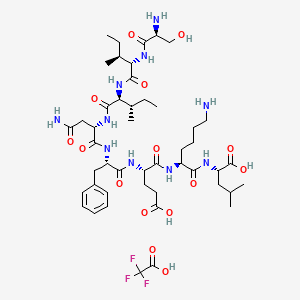

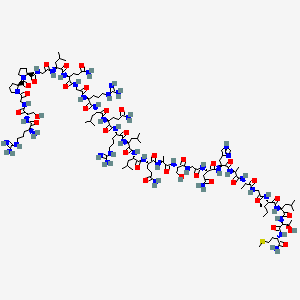

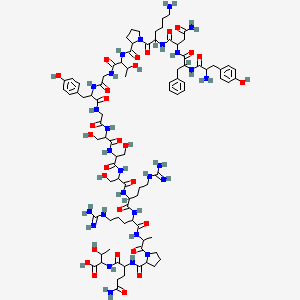

(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C88H133N27O28/c1-44(84(140)114-33-11-18-63(114)81(137)106-55(28-29-65(91)123)75(131)113-70(46(3)120)86(142)143)101-73(129)53(16-9-31-97-87(93)94)104-74(130)54(17-10-32-98-88(95)96)105-79(135)61(42-117)111-80(136)62(43-118)110-78(134)60(41-116)103-68(126)39-99-72(128)57(37-49-22-26-51(122)27-23-49)102-67(125)40-100-83(139)69(45(2)119)112-82(138)64-19-12-34-115(64)85(141)56(15-7-8-30-89)107-77(133)59(38-66(92)124)109-76(132)58(36-47-13-5-4-6-14-47)108-71(127)52(90)35-48-20-24-50(121)25-21-48/h4-6,13-14,20-27,44-46,52-64,69-70,116-122H,7-12,15-19,28-43,89-90H2,1-3H3,(H2,91,123)(H2,92,124)(H,99,128)(H,100,139)(H,101,129)(H,102,125)(H,103,126)(H,104,130)(H,105,135)(H,106,137)(H,107,133)(H,108,127)(H,109,132)(H,110,134)(H,111,136)(H,112,138)(H,113,131)(H,142,143)(H4,93,94,97)(H4,95,96,98)/t44-,45+,46+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,69-,70-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLOCSQLWBVBRQV-FZKVNNNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=C(C=C5)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C88H133N27O28 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2017.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.